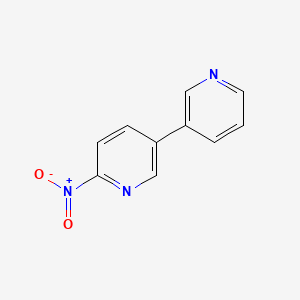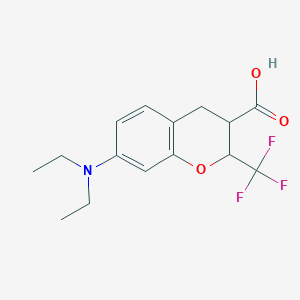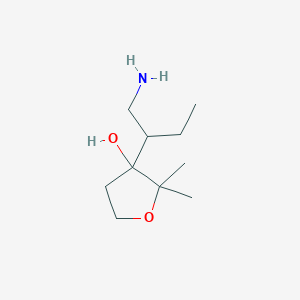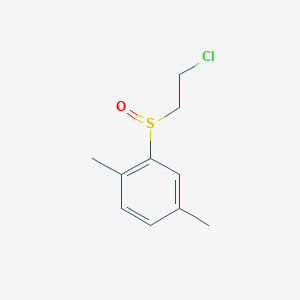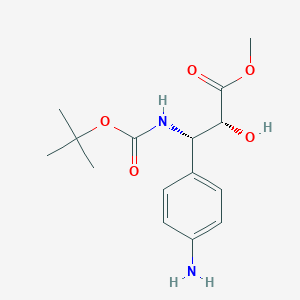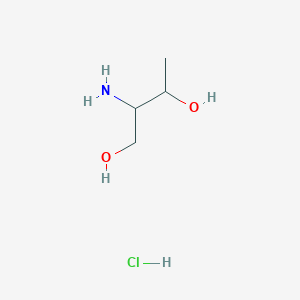
2-Aminobutane-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobutane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H12ClNO2. It is a derivative of butanediol, where an amino group is attached to the second carbon atom. This compound is known for its hygroscopic nature and is often used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutane-1,3-diol hydrochloride can be achieved through several methods. One common approach involves the reduction of 2-nitrobutane-1,3-diol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an ethanol solvent at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrobutane-1,3-diol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Butanone or butanal.
Reduction: Butylamine.
Substitution: Halogenated butanediol derivatives.
Scientific Research Applications
2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminobutane-1,3-diol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: Similar in structure but with a shorter carbon chain.
2-Aminobutane-1,4-diol: Similar but with the amino group attached to the fourth carbon atom.
2-Aminoglycerol: Contains an additional hydroxyl group.
Uniqueness
2-Aminobutane-1,3-diol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C4H12ClNO2 |
|---|---|
Molecular Weight |
141.60 g/mol |
IUPAC Name |
2-aminobutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H |
InChI Key |
REMZWDMWHINGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine](/img/structure/B15256689.png)
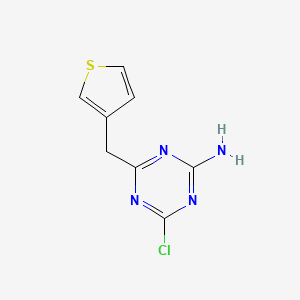
![3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B15256696.png)
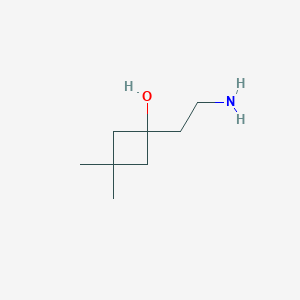
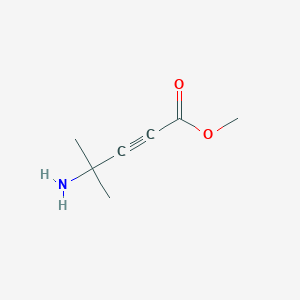
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B15256702.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B15256712.png)

